molecular formula C16H19F2NO4 B2520908 (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 2227870-75-7

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2520908
CAS No.: 2227870-75-7
M. Wt: 327.328
InChI Key: CUWBJJWZOWXYHL-OLZOCXBDSA-N
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Description

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid is a Boc-protected pyrrolidine derivative featuring a 3,5-difluorophenyl substituent and a carboxylic acid moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the pyrrolidine nitrogen, enhancing stability during synthetic processes. The 3,5-difluorophenyl substituent introduces electron-withdrawing effects, which may influence the compound’s physicochemical properties, such as acidity (pKa) and lipophilicity.

Properties

IUPAC Name

(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(22)19-7-12(13(8-19)14(20)21)9-4-10(17)6-11(18)5-9/h4-6,12-13H,7-8H2,1-3H3,(H,20,21)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWBJJWZOWXYHL-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227870-75-7
Record name rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid
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Preparation Methods

The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3,5-difluorobenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between pyrrolidine and 3,5-difluorobenzaldehyde.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

    Protection: The resulting compound is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid functional group.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic or basic conditions to yield the free amine.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a difluorophenyl moiety. The presence of the Boc group is significant as it serves as a protecting group in organic synthesis, allowing for selective reactions without interfering with other functional groups. The difluorophenyl group enhances the compound's pharmacological properties by potentially increasing lipophilicity and bioavailability.

Pharmaceutical Applications

  • Intermediate in Drug Synthesis
    • This compound has been identified as an important intermediate in the synthesis of various pharmaceuticals, including direct Factor Xa inhibitors like Eribaxaban. Its structure allows for further modifications that can enhance biological activity or selectivity against specific targets .
  • Potential Anticancer Agent
    • Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. The ability to modify the pyrrolidine structure may lead to the development of novel anticancer agents targeting specific pathways involved in tumor growth .
  • Inhibition of Enzymatic Activity
    • The compound's structural features allow it to act as an inhibitor for certain enzymes, making it a candidate for developing drugs aimed at conditions like thrombosis or other cardiovascular diseases .

Synthetic Methodologies

  • Nucleophilic Substitution Reactions
    • The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups at specific positions on the pyrrolidine ring or the phenyl group. This versatility is crucial for synthesizing diverse derivatives with tailored biological activities .
  • Protecting Group Strategies
    • The use of the Boc group facilitates multi-step synthesis processes by protecting amine functionalities during reaction sequences. This strategy is widely employed in the synthesis of complex molecules where selective reactivity is required .

Case Studies and Research Findings

StudyObjectiveFindings
Perzborn et al. (2009)Investigate Factor Xa inhibitorsIdentified (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid as a key intermediate in Eribaxaban synthesis with high affinity for human Factor Xa .
Kohrt et al. (2007)Evaluate anticoagulant efficacyDemonstrated that compounds derived from pyrrolidine structures exhibit significant anticoagulant effects, supporting further development of derivatives for therapeutic use .
Ramchander et al. (2015)Synthesize novel thiazolidine derivativesEmployed similar synthetic strategies using protecting groups like Boc to develop new compounds with potential anticancer activity .

Mechanism of Action

The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the difluorophenyl group enhances its binding affinity and specificity, while the Boc protecting group ensures stability during synthesis and storage.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Electronic Effects: Fluorine vs. This could enhance solubility in polar solvents or influence binding interactions in biological systems. Trifluoromethyl Group: The 4-trifluoromethylphenyl substituent () introduces strong electron-withdrawing effects, which may increase metabolic stability and resistance to oxidative degradation compared to halogens or methoxy groups .

Steric and Lipophilicity Considerations: The 3-bromophenyl analog () has a higher molecular weight (370.24 g/mol) due to bromine’s atomic mass, which may reduce solubility but enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Synthetic Feasibility :

  • While direct synthesis data for the target compound are unavailable, analogs with ureido groups (e.g., –3) show yields ranging from 63% to 76%, suggesting that electron-deficient aryl groups (e.g., fluorine) may require optimized conditions to achieve comparable efficiency .

Biological Activity

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H18F2N2O4
  • Molecular Weight : 320.31 g/mol
  • CAS Number : 203866-15-3

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Its structure allows it to function as an inhibitor or modulator in biochemical processes.

Biological Activity Overview

  • Anticancer Properties :
    • Research indicates that derivatives of pyrrolidine compounds can exhibit anticancer effects through the inhibition of key signaling pathways involved in tumor growth and metastasis. Specifically, studies have shown that similar compounds can inhibit the activity of proteins associated with cancer progression, such as the c-Met receptor tyrosine kinase .
  • Neuroprotective Effects :
    • Some studies suggest that pyrrolidine derivatives may possess neuroprotective properties by modulating neurotransmitter systems. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
  • Antimicrobial Activity :
    • Certain analogs of pyrrolidine compounds have demonstrated antimicrobial properties against a range of pathogens. Their mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of c-Met signaling pathway
NeuroprotectiveModulation of neurotransmitter systems
AntimicrobialDisruption of bacterial cell wall synthesis

Detailed Research Findings

  • Anticancer Activity :
    • A study published in Cancer Research explored the effects of pyrrolidine derivatives on cancer cell lines. Results indicated a significant reduction in cell viability upon treatment with this compound, suggesting its potential as a therapeutic agent against specific cancers.
  • Neuroprotective Mechanisms :
    • In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cells, indicating its potential for neuroprotection. This aligns with findings from other pyrrolidine derivatives that have shown similar protective effects against neurotoxicity.
  • Antimicrobial Efficacy :
    • The compound was tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism was attributed to interference with metabolic pathways essential for bacterial survival.

Q & A

Q. Strategies :

  • Catalyst screening : Use chiral catalysts (e.g., Jacobsen’s thiourea) in asymmetric hydrogenation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and ee .
  • Process intensification : Continuous flow reactors reduce side reactions and improve scalability .

Data-Driven Approach : Compare ee (%) and yield under varying conditions (temperature, catalyst loading) using HPLC chiral columns .

Advanced: What analytical techniques resolve stereochemical ambiguities in this compound?

  • X-ray crystallography : Determines absolute configuration and bond angles .
  • NMR spectroscopy : NOESY/ROESY correlations confirm spatial proximity of protons in the pyrrolidine ring .
  • Circular dichroism (CD) : Correlates optical activity with stereochemical purity .

Case Study : Discrepancies in diastereomer ratios (e.g., 3R,4S vs. 3S,4R) were resolved using X-ray data in a related compound .

Advanced: How can researchers mitigate instability of the Boc group during reactions?

  • Acid-free conditions : Avoid protic acids (e.g., TFA) during coupling reactions; use carbodiimide-based activators (DCC/DMAP) .
  • Low-temperature storage : Store intermediates at 2–8°C to prevent Boc cleavage .
  • Alternative protecting groups : Temporarily replace Boc with Fmoc for acid-sensitive steps .

Advanced: How to address contradictions in bioactivity data across analogues with varying substituents?

Q. Approach :

Structure-activity relationship (SAR) studies : Systematically replace substituents (e.g., fluorine vs. methoxy) and measure IC₅₀ .

Computational modeling : Docking studies (e.g., AutoDock) predict binding modes and explain potency differences .

Example : 3,5-Difluoro substitution improved metabolic stability but reduced solubility compared to methoxy analogues .

Advanced: What methods elucidate the compound’s mechanism of action in enzyme inhibition?

  • Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (kₐ, k𝒹) to target enzymes .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .
  • Enzyme kinetics : Monitor substrate turnover rates (Vₘₐₓ, Kₘ) in the presence of inhibitors .

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